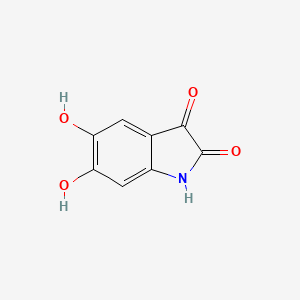

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione

Description

5,6-Dihydroxy-2,3-dihydro-1H-indole-2,3-dione is a bicyclic organic compound featuring a dihydroxy-substituted indole core with two ketone groups at positions 2 and 2. This structure confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity due to the hydroxyl groups at positions 5 and 3. The dihydroxy substitution in the target compound likely amplifies its reactivity and interaction with biological targets compared to non-hydroxylated analogs.

Properties

Molecular Formula |

C8H5NO4 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

5,6-dihydroxy-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H5NO4/c10-5-1-3-4(2-6(5)11)9-8(13)7(3)12/h1-2,10-11H,(H,9,12,13) |

InChI Key |

KMFFETWPWLONNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Reductive Cyclization

5,6-Dihydroxyindole can be prepared from 4,5-dihydroxy-2,β-dinitrostyrene via catalytic reductive cyclization using hydrogen with a palladium catalyst. This method can minimize or eliminate the formation of by-products. The yield of 5,6-dihydroxyindole can reach 95 to 100% based on the starting 4,5-dihydroxy-2,β-dinitrostyrene with 100% selectivity.

The overall reaction scheme starts with 3,4-dibenzyloxybenzaldehyde:

Scheme II \

\$$

\begin{aligned}

& \text{PhCH}2\text{O} \longrightarrow \text{PhCH}2\text{O} \xrightarrow{\text{CH}3\text{NO}2, \text{CH}3\text{CO}2\text{NH}4} \text{PhCH}2\text{O} \quad \text{CH=CH-NO}2 \

& \text{(11)} \hspace{5cm} \text{(12)} \

& \text{PhCH}2\text{O} \quad \text{CH=CH-NO}2 \xrightarrow{\text{HN0}3, \text{CF}3\text{CO}2\text{H}} \text{HO} \quad \text{CH=CH-NO}2 \

& \text{(13)} \hspace{5cm} \text{HO} \xrightarrow{\text{Pd, Pt or Rh}} \

& \text{HO} \longrightarrow \text{HO} \quad \text{H} \

& \text{NO}2 \hspace{5cm} \text{(14)} \quad \text{(7)}

\end{aligned}

\$$

The reaction is typically conducted in a suitable medium, such as a mixture of distilled water and acetic acid. The ratio of water to acetic acid can range from about 1:0.1 to about 1:30, with a preferred range of about 1:0.5 to 1:20, especially when using a 10% Pd/C catalyst. The starting material, 4,5-dihydroxy-2,β-dinitrostyrene, should be soluble in the reaction medium, at least at the beginning of the reaction. The reaction generally requires from about 30 minutes to about 3 hours, with a preferred duration of about 45 minutes to about 2 hours. After completion, the reaction system can be acidified to a pH of about 5 or less, preferably about 4.5, by adding acetic acid. The reaction mixture is then extracted, preferably after filtration, with ether or dichloromethane one or more times under a nitrogen gas atmosphere to recover the product 5,6-dihydroxyindole.

Synthesis from 3,4-dibenzyloxybenzaldehyde

A method for synthesizing 5,6-dihydroxyindole involves using 3,4-dibenzyloxybenzaldehyde as a raw material. The process includes the following steps:

- Nitration : Nitrating 3,4-dibenzyloxybenzaldehyde with a solid nitrifying agent to produce 2-nitro-4,5-dibenzyloxybenzaldehyde.

- Condensation : Performing a condensation reaction on the nitrified product from step (1) with nitromethane to obtain 2, beta-dinitro-4,5-dibenzyloxystyrene.

- Reduction, Cyclization, and Debenzylation : Adding a catalyst to the reaction system to obtain the target product, 5,6-dihydroxyindole, through a tandem reaction of reduction, intramolecular cyclization, and debenzylation.

The solid nitrating agent can be urea nitrate, thiourea nitrate, guanidine nitrate, or melamine nitrate, with urea nitrate or thiourea nitrate being preferred. The reaction temperature for the nitration step is between -20 to 40 ℃, with a preferred range of -10 to 30 ℃.

Related Compounds Preparation

6-Chloro-2,3-dihydro-1H-indole

6-Chloro-2,3-dihydro-1H-indole can be synthesized by dissolving 6-chloro-1H-indole in acetic acid under nitrogen. Sodium cyanoborohydride is added, and the mixture is stirred for 20 minutes at room temperature. The mixture is then diluted with ethyl acetate and extracted with sodium hydroxide (5 N aqueous). Drying over magnesium sulfate, filtration, and concentration yields the crude product.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding indole chemistry.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it interferes with the enzyme’s ability to integrate viral DNA into the host genome . This action is crucial for preventing the replication of the virus.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione, highlighting differences in substituents, molecular properties, and biological activities:

Key Comparative Insights:

Substituent Effects on Bioactivity :

- Hydroxyl groups (as in the target compound) enhance polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. In contrast, halogenated derivatives (e.g., 6-F, 5,6-diF) exhibit stronger sigma receptor interactions due to halogen-directed binding .

- Methyl groups (e.g., 5,6-dimethyl analog) increase hydrophobicity (LogP = 1.25) and may improve metabolic stability but reduce target selectivity .

Physical Properties :

- The unsubstituted parent compound (2,3-dihydro-1H-indole-5,6-dione) has a lower molecular weight (149.15 g/mol) and higher boiling point (323.7°C) compared to substituted derivatives .

- Fluorinated analogs (e.g., 6-F) show moderate LogP values (~1.10), balancing solubility and lipophilicity for drug-like properties .

Biological Selectivity: The 5,6-difluoro derivative demonstrates high selectivity for sigma-2 receptors (Kis2 = 42 nM), whereas hydroxylated or methylated analogs show weaker or non-selective receptor interactions .

Synthetic Challenges :

- Hydroxylated derivatives like the target compound may require protection/deprotection strategies during synthesis, increasing complexity compared to halogenated or alkylated analogs .

Biological Activity

5,6-Dihydroxy-2,3-dihydro-1H-indole-2,3-dione (often referred to as DHID) is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, synthesis methods, and relevant case studies associated with DHID.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 179.15 g/mol. Its structure features a bicyclic indole framework with two hydroxyl groups and a diketone functionality, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 5,6-Dihydroxyindole-2,3-dione |

| CAS Number | 2107-69-9 |

The biological activity of DHID can be attributed to its ability to interact with various biomolecular targets:

- Antioxidant Activity : DHID exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in preventing cellular damage in various diseases.

- Antiviral Effects : Research indicates that DHID can inhibit viral replication. For instance, it has been shown to affect the activity of RNA-dependent DNA polymerase and HIV integrase, suggesting potential applications in antiviral therapies .

- Anticancer Properties : Studies have demonstrated that DHID has cytotoxic effects on tumor cell lines, including the MT-4 line. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth .

Biological Activity Studies

Several studies have investigated the biological activities of DHID:

- Antioxidant Activity : In vitro assays have shown that DHID significantly reduces oxidative stress markers in human cell lines.

- Antiviral Activity : A study highlighted that DHID inhibits HIV replication at concentrations lower than those required for melanin to exhibit similar effects .

- Cytotoxicity Against Cancer Cells : Research demonstrated that DHID can induce apoptosis in cancer cell lines with IC50 values indicating effective cytotoxicity at low concentrations .

Case Study 1: Antiviral Efficacy

In a controlled study involving HIV-infected cell cultures, DHID was administered at varying concentrations. The results indicated a dose-dependent reduction in viral load, with significant inhibition observed at concentrations as low as 10 µM. This suggests potential for further development as an antiviral agent.

Case Study 2: Anticancer Activity

In vivo studies using mouse models demonstrated that administration of DHID resulted in notable tumor regression when combined with standard chemotherapy agents like paclitaxel. This combination therapy showed enhanced efficacy compared to either treatment alone .

Synthesis Methods

The synthesis of DHID has been explored through various methods:

- Classical Fischer Indole Synthesis : This method involves the rearrangement of hydrazones derived from ketones or aldehydes under acidic conditions to yield indole derivatives.

- CuI-Catalyzed Coupling Reactions : Recent advancements include the use of copper-catalyzed reactions which provide efficient routes to synthesize derivatives of DHID with modified substituents for enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.